molecular formula C13H20N2 B1320494 N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine CAS No. 884507-40-8

N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine

Cat. No.: B1320494
CAS No.: 884507-40-8
M. Wt: 204.31 g/mol
InChI Key: PJTVZWBZDHZISX-UHFFFAOYSA-N
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Description

N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine: is an organic compound with the molecular formula C13H20N2 It is a derivative of benzylamine, where the benzyl group is substituted with a pyrrolidin-1-ylmethyl group and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method to prepare N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine involves the reductive amination of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with methylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    N-Alkylation: Another method involves the N-alkylation of 4-(pyrrolidin-1-ylmethyl)benzylamine with methyl iodide or methyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst to yield this compound derivatives with reduced functional groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidin-1-ylmethyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzylamine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and interactions.

Medicine:

    Drug Development: Due to its structural features, this compound is explored as a potential lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

    Material Science: It can be used in the synthesis of advanced materials, including polymers and resins, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine exerts its effects depends on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological context and the specific enzyme or receptor it interacts with.

Comparison with Similar Compounds

    4-(pyrrolidin-1-ylmethyl)benzylamine: Lacks the N-methyl group, which may affect its reactivity and binding properties.

    N-Methylbenzylamine: Lacks the pyrrolidin-1-ylmethyl group, resulting in different chemical and biological properties.

    N-Methyl-4-(morpholin-4-ylmethyl)benzylamine: Contains a morpholine ring instead of a pyrrolidine ring, which can influence its chemical behavior and applications.

Uniqueness: N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine is unique due to the presence of both the N-methyl and pyrrolidin-1-ylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-methyl-1-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-10-12-4-6-13(7-5-12)11-15-8-2-3-9-15/h4-7,14H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTVZWBZDHZISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594621
Record name N-Methyl-1-{4-[(pyrrolidin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-40-8
Record name N-Methyl-1-{4-[(pyrrolidin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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